Isolappaol A
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Overview
Description
Preparation Methods
Isolappaol A is primarily obtained through extraction from the roots of Arctium lappa. The preparation process involves several steps:
Extraction: Fresh roots of Arctium lappa are chopped and subjected to solvent extraction using solvents such as methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is subjected to chromatographic techniques such as column chromatography to isolate pure this compound
Chemical Reactions Analysis
Isolappaol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups, to form ethers and esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isolappaol A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and metabolism.
Biology: this compound is studied for its effects on longevity and stress resistance in model organisms like Caenorhabditis elegans.
Medicine: Research has shown that this compound has potential anti-aging, anti-inflammatory, and anti-cancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals .
Mechanism of Action
Isolappaol A exerts its effects primarily through the upregulation of the JNK-1 protein, which in turn activates the DAF-16 transcription factor. This signaling cascade promotes longevity and stress resistance in Caenorhabditis elegans. The molecular targets of this compound include components of the JNK-1-DAF-16 pathway, which are involved in regulating stress response and aging .
Comparison with Similar Compounds
Isolappaol A is unique among lignans due to its specific structure and biological activity. Similar compounds include:
Lappaol C: Another lignan isolated from Arctium lappa with similar anti-aging properties.
Lappaol D: A lignan with anti-inflammatory and anti-cancer properties.
Lappaol F: Known for its antioxidant activity.
Diarctigenin: A lignan with potential anti-cancer properties
This compound stands out due to its specific ability to upregulate JNK-1 and promote longevity through the JNK-1-DAF-16 pathway, which is not as prominently observed in the other lignans.
Properties
CAS No. |
131400-96-9 |
---|---|
Molecular Formula |
C30H32O9 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(3R,4R)-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C30H32O9/c1-35-25-11-16(4-6-23(25)32)8-19-15-38-30(34)20(19)9-17-10-21-22(14-31)28(39-29(21)27(12-17)37-3)18-5-7-24(33)26(13-18)36-2/h4-7,10-13,19-20,22,28,31-33H,8-9,14-15H2,1-3H3/t19-,20+,22-,28+/m0/s1 |
InChI Key |
YMWGUENGTNUIRA-OUZJQUPYSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@@H]4[C@H](COC4=O)CC5=CC(=C(C=C5)O)OC |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4C(COC4=O)CC5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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